
5-Brom-1H-indazol-6-ol
Übersicht
Beschreibung
5-Bromo-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring makes 5-Bromo-1H-indazol-6-ol a unique compound with distinct chemical properties
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
5-Bromo-1H-indazol-6-ol serves as a versatile building block in several scientific domains:
Medicinal Chemistry
The compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural features allow it to act as a scaffold for developing new drugs.
Key Therapeutic Areas :
- Anticancer Agents : Research indicates that indazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from 5-bromo-1H-indazol-6-ol have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) with IC50 values indicating effective inhibition .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5-Bromo-1H-indazol-6-ol | K562 | 5.15 |
5-Bromo-1H-indazol-6-ol | A549 | Not specified |
Anti-inflammatory Applications
The compound exhibits anti-inflammatory properties by inhibiting pathways involved in inflammation. Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, which is crucial in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that 5-bromo-1H-indazol-6-ol may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Chemical Biology
In chemical biology, this compound is employed as a chemical probe to study biological processes and enzyme interactions. It has been investigated for its ability to modulate various receptors and kinases, which are vital in cellular signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 5-bromo-1H-indazol-6-ol in various applications:
- Anticancer Efficacy : A study reported that derivatives of indazole, including 5-bromo analogs, exhibited significant inhibitory effects on cancer cell lines with low toxicity towards normal cells .
- Inflammation Studies : Research demonstrated that certain indazole derivatives could effectively inhibit the activity of enzymes involved in inflammatory pathways, suggesting potential for therapeutic use in inflammatory diseases .
- Antimicrobial Testing : Preliminary investigations into the antimicrobial properties of this compound revealed activity against common bacterial pathogens, indicating its potential as an antibiotic candidate .
Wirkmechanismus
Target of Action
Similar compounds such as imidazole and indazole derivatives have been reported to show a broad range of biological activities . These activities include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Mode of Action
Similar compounds have been shown to inhibit the production of certain mediators in osteoarthritis (oa) cartilage . For instance, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, the aforementioned COX-2 inhibitor affects the arachidonic acid pathway, leading to a decrease in the production of PGE2, TNF-α, and MMP-13 . These mediators are involved in inflammation and tissue degradation in OA.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
For instance, the aforementioned COX-2 inhibitor was found to inhibit the production of PGE2, TNF-α, and MMP-13 in OA cartilage explants . These mediators are involved in inflammation and tissue degradation in OA, so their inhibition could potentially alleviate OA symptoms.
Action Environment
For instance, the reactions for the synthesis of similar compounds were carried out at temperatures between 0 and 20 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indazol-6-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-nitroaniline.
Cyclization: The 5-bromo-2-nitroaniline undergoes cyclization to form 5-bromo-1H-indazole.
Hydroxylation: The final step involves the hydroxylation of 5-bromo-1H-indazole to yield 5-Bromo-1H-indazol-6-ol.
The reaction conditions for each step may vary, but common reagents and catalysts include:
Cyclization: Catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) are often used.
Hydroxylation: Hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1H-indazol-6-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-indazol-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-indazole: Lacks the hydroxyl group at the 6-position, which may affect its reactivity and biological activity.
6-Hydroxy-1H-indazole: Lacks the bromine atom at the 5-position, which may influence its chemical properties and applications.
5-Chloro-1H-indazol-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
5-Bromo-1H-indazol-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
Biologische Aktivität
5-Bromo-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Antitumor Properties
Research indicates that 5-Bromo-1H-indazol-6-ol exhibits notable antitumor activity, particularly against cancer cell lines such as K562 (human chronic myeloid leukemia cells). Studies have shown that this compound can inhibit cell proliferation and induce apoptosis through various mechanisms:
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with 5-Bromo-1H-indazol-6-ol leads to an increase in the G0/G1 phase population while decreasing the S phase population, indicating a potential mechanism for its antitumor effects .
- p53/MDM2 Pathway Modulation : The compound has been shown to upregulate p53 protein levels while downregulating MDM2, disrupting the balance of these proteins and promoting apoptosis in cancer cells .
The mechanism through which 5-Bromo-1H-indazol-6-ol exerts its biological effects involves:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for its role in inhibiting tumor growth and affecting cellular signaling pathways .
- Pharmacophore Modeling : Advanced modeling techniques have identified key features necessary for the compound's biological activity, helping to guide further drug development efforts .
Data Summary
The following table summarizes key findings related to the biological activity of 5-Bromo-1H-indazol-6-ol:
Biological Activity | Effect | Cell Line/Model | Mechanism |
---|---|---|---|
Antitumor | Inhibition of proliferation | K562 (CML) | Cell cycle arrest, apoptosis |
p53/MDM2 Interaction | Upregulation of p53, downregulation of MDM2 | K562 | Disruption of protein balance |
Enzyme Modulation | Competitive inhibition | Various targets | Binding interactions |
Case Studies
- Study on K562 Cells : A study conducted on K562 cells treated with 5-Bromo-1H-indazol-6-ol showed significant changes in cell cycle distribution, with an increase in G0/G1 phase cells from 29.4% to 41.1% after treatment with varying concentrations of the compound .
- Mechanistic Insights : Another study investigated the effect of 5-Bromo-1H-indazol-6-ol on apoptosis-related proteins. Western blot analysis revealed that treatment led to increased p53 levels and reduced MDM2 levels, confirming its role in modulating this critical pathway in cancer biology .
Eigenschaften
IUPAC Name |
5-bromo-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMGFFSJTFRHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856204 | |
Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-50-9 | |
Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.